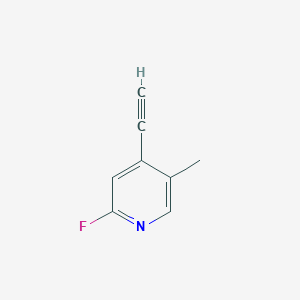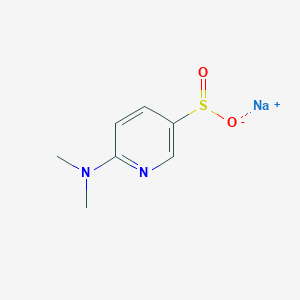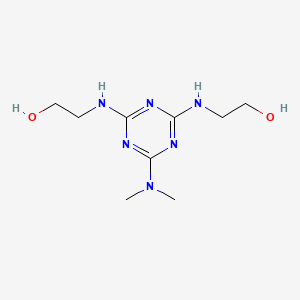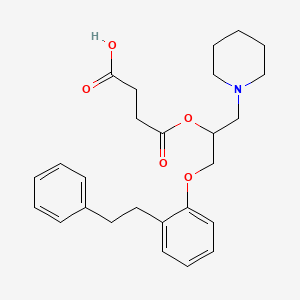
(S)-N-Acetyl-2-amino-5-guanidinopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Acetyl-2-amino-5-guanidinopentanamide is a chemical compound known for its unique structure and properties It is a derivative of guanidine and is characterized by the presence of an acetyl group, an amino group, and a guanidino group attached to a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Acetyl-2-amino-5-guanidinopentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-ornithine or L-arginine.
Acetylation: The amino group of the starting material is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Guanidination: The acetylated intermediate is then subjected to guanidination using reagents like cyanamide or S-methylisothiourea to introduce the guanidino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-N-Acetyl-2-amino-5-guanidinopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(S)-N-Acetyl-2-amino-5-guanidinopentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-N-Acetyl-2-amino-5-guanidinopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Protein Interactions: Modulating protein-protein interactions and signaling pathways.
Cellular Pathways: Affecting cellular pathways involved in metabolism, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
(S)-N-Acetyl-2-amino-5-guanidinopentanamide can be compared with other similar compounds, such as:
N-Acetyl-L-arginine: Similar in structure but lacks the guanidino group.
N-Acetyl-L-ornithine: Similar in structure but lacks the guanidino group.
Guanidinoacetic acid: Contains a guanidino group but differs in the overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17N5O2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(2S)-N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15)/t6-/m0/s1 |
Clé InChI |
PTMUSXLDYNJPJN-LURJTMIESA-N |
SMILES isomérique |
CC(=O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(=O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




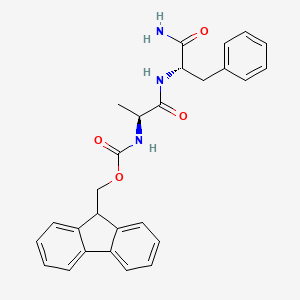
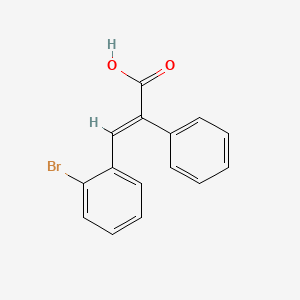
![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)
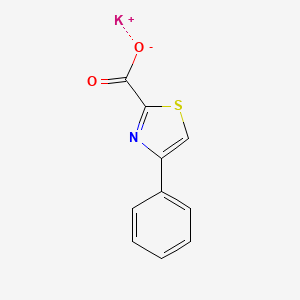
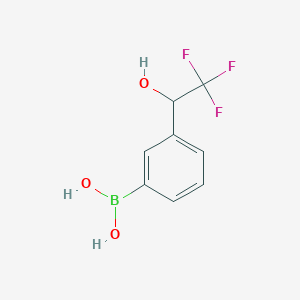
![Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
